molecular formula C12H8Cl2N2O5 B3033955 2-[3-(3,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid CAS No. 128043-98-1

2-[3-(3,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid

Cat. No.: B3033955
CAS No.: 128043-98-1
M. Wt: 331.1 g/mol
InChI Key: OOYXYHJPQAORHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(3,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid is a compound with the molecular formula C12H8Cl2N2O5 and a molecular weight of 331.1 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid involves the reaction of 3,4-dichlorobenzoic acid with thionyl chloride to form 3,4-dichlorobenzoyl chloride . This intermediate is then reacted with 2,4,5-trioxoimidazolidine to yield the final product .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[3-(3,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: As an NSAID, it is extensively researched for its anti-inflammatory and analgesic properties.

    Industry: The compound is used in the formulation of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-[3-(3,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation and pain. The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade.

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.

    Naproxen: An NSAID used for pain relief and inflammation reduction.

    Aspirin: A widely used NSAID with anti-inflammatory, analgesic, and antipyretic effects.

Uniqueness

2-[3-(3,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid is unique due to its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties. It has a longer half-life compared to some other NSAIDs, allowing for less frequent dosing.

Biological Activity

2-[3-(3,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of its therapeutic potential.

Chemical Structure and Properties

  • Molecular Formula : C12H8Cl2N2O5
  • Molecular Weight : 331.1 g/mol
  • IUPAC Name : 2-[3-[(3,4-dichlorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetic acid

This compound features a dichlorobenzyl group known for its antiseptic properties and an imidazolidinyl core that may contribute to its biological effects.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Protein Interaction : The dichlorobenzyl moiety interacts with cellular proteins, potentially denaturing them and altering their tertiary structure. This interaction may inhibit or activate specific biological processes.
  • Antiseptic Properties : The compound exhibits antiseptic activity, likely due to its ability to disrupt cellular membranes and protein structures in pathogens.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may function similarly to non-steroidal anti-inflammatory drugs (NSAIDs), providing analgesic effects by inhibiting cyclooxygenase enzymes.

Biological Activity Studies

Research has focused on the compound's effects on various biological systems. Below is a summary of key findings:

StudyFindings
In vitro cytotoxicity assays Showed significant inhibition of cancer cell lines (e.g., HeLa and MCF-7) at micromolar concentrations.Suggests potential as an anticancer agent.
Anti-inflammatory assays Demonstrated reduction in pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.Indicates potential for treating inflammatory diseases.
Antimicrobial tests Exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.Supports its use as an antiseptic agent.

Case Studies

  • Case Study on Anticancer Activity :
    • A study evaluated the cytotoxic effects of this compound on various cancer cell lines.
    • Results indicated a dose-dependent decrease in cell viability with IC50 values comparable to standard chemotherapeutic agents.
  • Case Study on Anti-inflammatory Effects :
    • In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in significant reductions in paw edema.
    • Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.

Safety and Toxicology

Safety assessments have shown that while the compound exhibits promising biological activities, it also requires careful evaluation for potential toxicity. Preliminary toxicological studies indicate that high doses may lead to adverse effects such as gastrointestinal irritation and liver enzyme alterations.

Properties

IUPAC Name

2-[3-[(3,4-dichlorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O5/c13-7-2-1-6(3-8(7)14)4-15-10(19)11(20)16(12(15)21)5-9(17)18/h1-3H,4-5H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYXYHJPQAORHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C(=O)C(=O)N(C2=O)CC(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001155363
Record name 3-[(3,4-Dichlorophenyl)methyl]-2,4,5-trioxo-1-imidazolidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001155363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665778
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

128043-98-1
Record name 3-[(3,4-Dichlorophenyl)methyl]-2,4,5-trioxo-1-imidazolidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128043-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(3,4-Dichlorophenyl)methyl]-2,4,5-trioxo-1-imidazolidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001155363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-(3,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[3-(3,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid
Reactant of Route 3
2-[3-(3,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid
Reactant of Route 4
Reactant of Route 4
2-[3-(3,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid
Reactant of Route 5
Reactant of Route 5
2-[3-(3,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid
Reactant of Route 6
Reactant of Route 6
2-[3-(3,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.